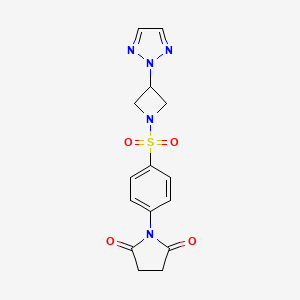

1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S/c21-14-5-6-15(22)19(14)11-1-3-13(4-2-11)25(23,24)18-9-12(10-18)20-16-7-8-17-20/h1-4,7-8,12H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBGPOLORPUALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors valuable in the treatment of diseases such as breast cancer, where estrogen plays a key role in disease progression.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme. The phenyl moieties also have a key interaction in the active site of the enzyme. Furthermore, the carbonyl group in the compound’s structure is able to form hydrogen bonds, which may contribute to its binding affinity.

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various pathways that are regulated by estrogen, including the proliferation of certain types of cancer cells.

Result of Action

The primary result of the compound’s action is a decrease in estrogen production due to the inhibition of the aromatase enzyme. This can lead to a decrease in the proliferation of estrogen-dependent cancer cells. The compound has shown promising cytotoxic activity against certain cancer cell lines.

Action Environment

Various internal and external factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy can be influenced by the presence of other drugs, diet, and genetic factors. Additionally, the compound’s stability could be influenced by environmental conditions such as temperature and pH.

Biological Activity

1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrolidine ring, a triazole moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of 348.37 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have indicated that compounds similar to 1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione exhibit a range of biological activities:

Antimicrobial Activity

Research has shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds featuring the triazole ring have been reported to inhibit the growth of various bacteria and fungi due to their ability to disrupt cell wall synthesis or interfere with nucleic acid metabolism .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Triazole-based compounds have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation .

Anti-inflammatory Properties

Several studies highlight the anti-inflammatory effects of related compounds. The sulfonamide group can enhance the anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

The biological activity of 1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It may bind to cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

- DNA Interaction : The compound might interact with DNA or RNA, affecting gene expression and cellular processes.

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities associated with similar compounds:

- Antimicrobial Studies : A study demonstrated that triazole derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of cell wall synthesis .

- Anticancer Effects : A series of experiments indicated that triazole-containing compounds could induce apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .

- Anti-inflammatory Activity : Research has shown that sulfonamide derivatives can significantly reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolidine-2,5-dione derivatives from the literature (), emphasizing substituent effects on synthetic yields, physical properties, and characterization methods.

Key Structural Differences :

- Target Compound : Contains a sulfonylphenyl-azetidine-triazole substituent.

- Analog Compounds (5–9) : Feature indole or methoxyindole groups connected via alkyl chains (ethyl, propyl, butyl) to the pyrrolidine-dione core.

Synthetic Yields :

The target compound’s synthesis would likely involve multi-step reactions (e.g., azetidine ring formation, sulfonylation, and triazole coupling), which may result in moderate yields due to steric and electronic challenges. In contrast, analogs in show yields ranging from 41% to 65%, with shorter alkyl chains (e.g., ethyl in Compound 6) correlating with higher yields (65%) compared to longer chains (e.g., propyl in Compound 5, 46%) .

Physical Properties

Methoxyindole derivatives (Compounds 7–9) show lower melting points (111–144°C), suggesting reduced crystallinity. The sulfonyl group in the target compound may increase polarity and melting point compared to alkyl-linked indole analogs .

Characterization Methods

All compounds in were characterized via NMR and MS, standard techniques for confirming pyrrolidine-dione derivatives.

Data Table: Key Properties of Analogous Compounds

| Compound ID | Substituent on Pyrrolidine-2,5-dione | Yield (%) | Melting Point (°C) | Characterization Methods |

|---|---|---|---|---|

| 5 | 3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propyl, indole | 46 | 97–102 | NMR, MS |

| 6 | 2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl, indole | 65 | 233–235 | NMR, MS |

| 7 | 4-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)butyl, methoxyindole | 47 | 140–144 | NMR, MS |

| 8 | 3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propyl, methoxyindole | 41 | 111–115 | NMR, MS |

| 9 | 2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl, methoxyindole | 43 | 129–132 | NMR, MS |

Inferences for the Target Compound :

- Yield : Likely lower than Compound 6 due to complex substituents.

- Melting Point : Expected to exceed 200°C due to sulfonyl group rigidity.

- Bioactivity : The triazole-azetidine motif may enhance target binding compared to indole-based analogs, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.